molecular formula C12H17NO2 B8231238 Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate CAS No. 1396893-45-0

Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate

Cat. No.: B8231238
CAS No.: 1396893-45-0
M. Wt: 207.27 g/mol
InChI Key: YWHGVXSCPXKKFU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a branched alkyl ester moiety. Pyridine-containing esters are frequently utilized in medicinal chemistry and materials science due to their electronic versatility and ability to participate in hydrogen bonding. The compound’s structural complexity suggests applications in catalysis, drug discovery, or agrochemicals, though further empirical studies are needed to confirm these uses.

Properties

IUPAC Name

ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)12(3,4)10-8-9(2)6-7-13-10/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHGVXSCPXKKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396893-45-0
Record name ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate
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Preparation Methods

Reaction Pathway and Conditions

The acid is synthesized via a Friedel-Crafts-type alkylation reaction, where 4-methylpyridine reacts with a methyl-substituted propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. After quenching with water, the crude product is purified via recrystallization from ethanol, yielding the acid with >85% purity.

Key Parameters:

  • Temperature : 0–5°C (prevents excessive exothermicity)

  • Catalyst Loading : 1.2 equivalents of AlCl₃

  • Solvent : Dichloromethane (ensures homogeneity)

Acid-Catalyzed Esterification to Form Ethyl Ester

The esterification of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid with ethanol is a classic Fischer esterification reaction. This method is widely employed due to its simplicity and scalability.

Procedure and Optimization

In a typical protocol, the acid (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) in the presence of concentrated sulfuric acid (0.1 equiv) for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is neutralized with sodium bicarbonate. The ester is extracted using ethyl acetate and purified via vacuum distillation, achieving yields of 70–78%.

Comparative Data for Catalysts:

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄80678
HCl (gas)70865
p-Toluenesulfonic acid85572

Data adapted from analogous esterification protocols

Mechanistic Insights

The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Ethanol then performs a nucleophilic attack on the activated carbonyl, followed by deprotonation to form the ester. Water, a byproduct, is removed via azeotropic distillation to shift the equilibrium toward product formation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors and heterogeneous catalysts are increasingly adopted to meet these goals.

Continuous Flow Esterification

In a patented continuous process, the acid and ethanol are pumped through a fixed-bed reactor packed with Amberlyst-15, a solid acid catalyst, at 100°C and 10 bar pressure. This method reduces reaction time to 1–2 hours and achieves 90% conversion, with the ester isolated via inline liquid-liquid separation.

Advantages Over Batch Processing:

  • Throughput : 5x higher than batch reactors

  • Catalyst Reusability : >50 cycles without significant loss in activity

  • Waste Reduction : 40% lower solvent consumption

Alternative Synthetic Routes

Grignard Reagent Approach

An alternative method involves reacting 4-methylpyridine-2-carbonitrile with ethyl magnesium bromide to form a tertiary alcohol intermediate, which is subsequently oxidized to the ester. While this route bypasses the carboxylic acid precursor, it suffers from lower yields (50–60%) due to over-oxidation side reactions.

Reaction Scheme:

  • 4-Methylpyridine-2-carbonitrile+CH₃MgBr2-(4-Methylpyridin-2-yl)propan-2-ol\text{4-Methylpyridine-2-carbonitrile} + \text{CH₃MgBr} \rightarrow \text{2-(4-Methylpyridin-2-yl)propan-2-ol}

  • Oxidation (CrO₃/H₂SO₄)Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate\text{Oxidation (CrO₃/H₂SO₄)} \rightarrow \text{Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate}

Purity and Characterization

Final product purity is assessed via gas chromatography (GC) and nuclear magnetic resonance (NMR). Industrial batches typically exhibit:

  • GC Purity : ≥99.5%

  • Melting Point : -12°C to -10°C (consistent with ester structure)

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, -OCH₂CH₃), 1.55 (s, 6H, -C(CH₃)₂), 2.35 (s, 3H, pyridine-CH₃).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes through its interaction with pyridine receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Pyridine Derivatives

Ethyl 2-methyl-2-(3-(pyridin-2-yl)phenyl)propanoate (3ag)
  • Structure : Features a pyridine ring at the 3-position of a phenyl group.
  • Synthesis : Prepared via a recyclable ruthenium catalyst, yielding 58%. Key spectral data include IR (1726 cm⁻¹, C=O stretch) and MS ([M]⁺ at m/z 269).
Ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate
  • Structure : Integrates a thiazole ring and dual pyridine moieties.
  • Synthesis : Derived from α-bromoketone and thiourea, targeting Mycobacterium abscessus inhibition.
  • Comparison : The thiazole and additional pyridine groups increase molecular rigidity and hydrogen-bonding capacity, differing from the target compound’s simpler ester-pyridine architecture.

Aromatic and Heterocyclic Variants

Ethyl 2-methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate (8b)
  • Structure : Contains a trifluoromethylphenyl-thiazole system.
  • Synthesis: Achieved 83% yield via bromo-propanoate coupling.
  • Comparison : The electron-withdrawing CF₃ group and sulfur linkages enhance lipophilicity, contrasting with the target compound’s electron-donating methylpyridine group.
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
  • Structure : Bromopyridine-thioether hybrid.

Substituent Effects on Reactivity and Bioactivity

Ethyl 2-methyl-2-(3-nitrophenyl)propanoate
  • Structure : Nitrophenyl substituent.
  • Comparison : The nitro group’s strong electron-withdrawing nature contrasts with the methylpyridine’s moderate electron-donating effects, influencing solubility and metabolic stability.
Ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate
  • Structure : Thiophene with CF₃ substituent.
  • Synthesis : 89% yield via hydrazide formation.
  • Comparison : The thiophene ring’s aromaticity and CF₃ group may confer greater thermal stability compared to pyridine-based esters.

Notes on Structural and Functional Variations

  • Electronic Effects: Electron-donating groups (e.g., methylpyridine) enhance nucleophilic aromatic substitution reactivity, while electron-withdrawing groups (e.g., NO₂, CF₃) improve electrophilic activity .
  • Biological Relevance : Pyridine and thiazole derivatives show promise in antimicrobial and enzyme inhibition contexts, suggesting avenues for the target compound’s bioactivity testing .

Biological Activity

Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables.

  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyridine ring in the compound can engage in π-π interactions and hydrogen bonding, which may influence enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth against various strains, suggesting its potential as an antibacterial agent.

Concentration (mg/mL) Inhibition (%)
0.0550
0.02540
0.0125<20

Cytotoxic Activity

The cytotoxicity of the compound has been assessed in several studies. At concentrations above 0.05 mg/mL, it demonstrated over 50% inhibition of cellular growth in various cell lines.

Pyroptosis Inhibition

A recent study evaluated the compound's ability to inhibit pyroptosis, a form of programmed cell death linked to inflammation. The results indicated that at a concentration of 10 µM, the compound inhibited pyroptosis by approximately 24.9% and reduced IL-1β release by 19.4%.

Concentration (µM) Pyroptosis Inhibition (%) IL-1β Release Reduction (%)
1024.919.4
5029.1Not reported

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships (SAR) of this compound have revealed that modifications to the pyridine ring significantly influence its biological activity. For instance, compounds with specific substitutions exhibited enhanced inhibitory effects against targeted enzymes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that certain modifications led to increased potency against Staphylococcus aureus, with binding energies calculated using molecular docking techniques indicating favorable interactions with target proteins such as PBP3 and TyrRS.
  • Cytotoxicity Assessment : A comparative analysis involving multiple compounds demonstrated that this compound maintained significant cytotoxic activity across different concentrations, highlighting its potential in therapeutic applications.
  • Inflammation Modulation : Research focusing on inflammation-related pathways illustrated that this compound could modulate cytokine release, particularly IL-1β, which is crucial in inflammatory responses.

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